molecular formula C15H9Cl3O2 B14624992 Benzoyl chloride, 3,3'-(chloromethylene)bis- CAS No. 58218-42-1

Benzoyl chloride, 3,3'-(chloromethylene)bis-

Cat. No.: B14624992
CAS No.: 58218-42-1
M. Wt: 327.6 g/mol
InChI Key: YPLUWTSDZICWEU-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,3’-(chloromethylene)bis- is an organochlorine compound with the molecular formula C15H9Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound consists of two benzoyl chloride groups connected by a chloromethylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl chloride, 3,3’-(chloromethylene)bis- can be synthesized through the reaction of benzoyl chloride with formaldehyde in the presence of a catalyst. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be represented as follows:

2C6H5COCl+CH2OC6H5COCH2COC6H5+HCl2 \text{C}_6\text{H}_5\text{COCl} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{COC}_6\text{H}_5 + \text{HCl} 2C6​H5​COCl+CH2​O→C6​H5​COCH2​COC6​H5​+HCl

Industrial Production Methods

Industrial production of benzoyl chloride, 3,3’-(chloromethylene)bis- involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency and quality.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 3,3’-(chloromethylene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl chloride derivatives.

Scientific Research Applications

Benzoyl chloride, 3,3’-(chloromethylene)bis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoyl chloride, 3,3’-(chloromethylene)bis- involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: A simpler compound with a single benzoyl chloride group.

    Benzyl chloride: Contains a benzyl group instead of a benzoyl group.

    3-Chlorobenzoyl chloride: A benzoyl chloride derivative with a chlorine substituent on the benzene ring.

Uniqueness

Benzoyl chloride, 3,3’-(chloromethylene)bis- is unique due to its structure, which features two benzoyl chloride groups connected by a chloromethylene bridge. This unique structure imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

58218-42-1

Molecular Formula

C15H9Cl3O2

Molecular Weight

327.6 g/mol

IUPAC Name

3-[(3-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride

InChI

InChI=1S/C15H9Cl3O2/c16-13(9-3-1-5-11(7-9)14(17)19)10-4-2-6-12(8-10)15(18)20/h1-8,13H

InChI Key

YPLUWTSDZICWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(C2=CC(=CC=C2)C(=O)Cl)Cl

Origin of Product

United States

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